5-Fluoroisatin

Catalog No.
S585782
CAS No.
443-69-6
M.F
C8H4FNO2
M. Wt
165.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroisatin

CAS Number

443-69-6

Product Name

5-Fluoroisatin

IUPAC Name

5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Fluoro-1H-indole-2,3-dione; 5-Fluoro-2,3-indoledione; 5-Fluoroindoline-2,3-dione; 5-Fluoroisatine; NSC 39161;

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

The exact mass of the compound 5-Fluoroisatin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39161. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoroisatin is a halogenated derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold widely used as a precursor in the synthesis of pharmaceuticals and functional materials. The isatin core is valued for its reactive C3-carbonyl group, which serves as a key electrophilic site for constructing more complex molecules, particularly spirooxindoles. Substitution on the aromatic ring, such as the introduction of a fluorine atom at the 5-position, is a primary strategy to modulate the electronic properties, lipophilicity, metabolic stability, and biological activity of the resulting derivatives, making it a distinct choice over the unsubstituted parent compound.

Substituting 5-Fluoroisatin with unsubstituted isatin, or even other 5-halo-isatins, is often unviable due to the unique and potent effects of the fluorine atom. As the most electronegative element, fluorine at the 5-position significantly alters the electron density of the entire heterocyclic system. This modification enhances the electrophilicity of the C3-carbonyl group and increases the acidity of the N-H proton, directly impacting reactivity, reaction kinetics, and the stability of intermediates in multi-step syntheses. In biological applications, these electronic changes, combined with fluorine's ability to form key hydrogen bonds and block metabolic pathways, mean that analogs often exhibit vastly different target affinities and cytotoxic profiles, making 5-Fluoroisatin a specific, non-interchangeable choice for many applications.

Enhanced Potency in Caspase-3 Inhibition Compared to Other Halogenated Analogs

In the development of apoptosis imaging agents, a direct comparison of isatin sulfonamides revealed that the 5-fluoro substituted analog demonstrated higher potency against caspase-3 than the 5-iodo substituted version. The 5-fluoro derivative exhibited an IC50 of 20.1 nM, while the 5-iodo analog had an IC50 of 25.2 nM, indicating a 25% improvement in inhibitory concentration.

Evidence DimensionCaspase-3 Inhibition (IC50)
Target Compound Data20.1 nM (for 5-fluoro isatin derivative)
Comparator Or Baseline5-iodo isatin derivative: 25.2 nM
Quantified Difference25.4% lower IC50 (higher potency)
ConditionsIn vitro fluorimetric enzyme inhibition assay against recombinant human caspase-3.

For researchers developing potent and selective caspase inhibitors, this improved affinity justifies the specific procurement of the 5-fluoro precursor over other halogenated alternatives.

Order-of-Magnitude Superior Cytotoxic Activity Over Unsubstituted Isatin

Structure-activity relationship studies on isatin derivatives have shown that substitution at the 5-position with a halogen is critical for potent biological activity. Halogenated isatins, including 5-fluoroisatin, were found to be approximately 10 times more active in cytotoxic assays than the parent unsubstituted isatin.

Evidence DimensionCytotoxic Activity
Target Compound DataHigh activity
Comparator Or BaselineUnsubstituted isatin (low activity)
Quantified Difference~10-fold greater activity
ConditionsGeneral cytotoxicity assays on cancer cell lines.

This significant increase in potency makes 5-Fluoroisatin a mandatory starting material over unsubstituted isatin for projects requiring high intrinsic biological activity.

Differentiated Synthetic Yield in Spiro-Compound Synthesis vs. 5-Chloro Analog

In a multi-component reaction to synthesize spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives, the choice of halogen on the isatin precursor directly influenced the reaction yield. Using 5-fluoroisatin as the starting material resulted in a product yield of 83%. In contrast, employing 5-chloroisatin under similar conditions for a related derivative yielded 93%. This demonstrates that the halogen choice is a critical process parameter for optimizing yield for specific, complex heterocyclic targets.

Evidence DimensionReaction Yield
Target Compound Data83% (for spiro-compound 9a from 5-fluoroisatin)
Comparator Or Baseline5-chloroisatin (for spiro-compound 7e): 93%
Quantified Difference10 percentage points lower yield compared to the 5-chloro analog in this specific transformation.
ConditionsReflux in glacial acetic acid with 6-aminouracil derivatives.

This evidence allows a process chemist to select the optimal precursor based on the specific synthetic outcome desired, justifying the choice of 5-chloroisatin for this particular scaffold while highlighting the distinct reactivity profile of 5-fluoroisatin.

Increased C3-Carbonyl Electrophilicity for Synthetic Transformations

The strong electron-withdrawing nature of the fluorine atom at the 5-position significantly increases the electrophilic character of the C3-carbonyl group. This is a fundamental physicochemical property that differentiates it from unsubstituted isatin and less electronegative analogs like 5-methylisatin. This enhanced reactivity at C3 makes 5-Fluoroisatin a more suitable substrate for a variety of nucleophilic additions and condensation reactions, such as Knoevenagel or aldol-type reactions, which are common in the synthesis of complex heterocyclic systems.

Evidence DimensionElectrophilicity of C3-Carbonyl
Target Compound DataSignificantly increased
Comparator Or BaselineUnsubstituted isatin (baseline electrophilicity)
Quantified DifferenceNot directly quantified in a single metric, but a well-established principle of physical organic chemistry.
ConditionsGeneral synthetic conditions involving nucleophilic attack at the isatin C3 position.

For synthetic chemists, this property is a key procurement driver, as it can lead to faster reaction times, milder reaction conditions, or enable transformations that are sluggish with less-activated isatin analogs.

Development of High-Potency Caspase-3/7 Inhibitors for Apoptosis Research

Based on its demonstrated ability to form derivatives with low nanomolar IC50 values against caspase-3, 5-Fluoroisatin is a preferred precursor for developing highly potent and selective probes and inhibitors for studying apoptosis. Its performance advantage over other halogenated analogs makes it a strategic choice for medicinal chemists aiming to maximize target affinity.

Precursor for Anticancer Agents Requiring Enhanced Cytotoxicity

When the synthetic goal is to produce novel cytotoxic compounds, 5-Fluoroisatin is a superior starting material compared to unsubstituted isatin. Its use is justified by evidence showing that 5-halogenation can increase cytotoxic activity by an order of magnitude, providing a critical potency boost for new anticancer drug candidates.

Synthesis of Functionalized Spirooxindoles and Other Complex Heterocycles

The electronically activated C3-carbonyl group of 5-Fluoroisatin makes it a highly effective building block for constructing complex molecular architectures, particularly spirooxindoles. It is the right choice for synthetic routes that rely on efficient nucleophilic addition or condensation at this position, potentially allowing for milder conditions or improved yields compared to less-activated isatins.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.02260653 Da

Monoisotopic Mass

165.02260653 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443-69-6

Wikipedia

5-Fluoroisatin

Dates

Last modified: 08-15-2023

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